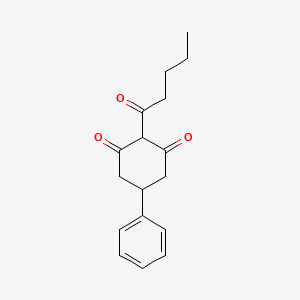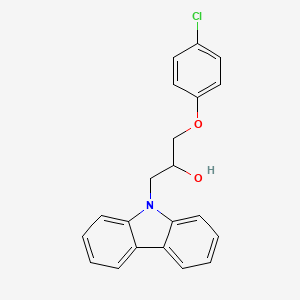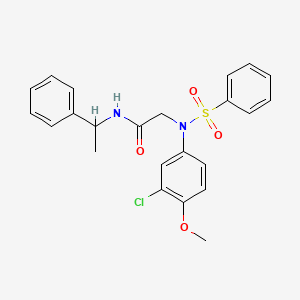![molecular formula C23H28N2O3 B5107846 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including the serotonin and dopamine systems. 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of neurotrophic factors, the inhibition of oxidative stress and inflammation, and the modulation of various signaling pathways involved in cell growth and survival. These effects may contribute to the therapeutic potential of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in various fields of medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments is its relatively low toxicity and high selectivity for certain receptors and pathways. However, its complex synthesis method and limited availability may pose challenges for researchers.
Orientations Futures
For 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields of medicine. Additionally, the development of novel 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide can be synthesized through a multistep process involving the reaction of piperidine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting compound with phenylpropanolamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, 3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-10-7-19(8-11-21)17-23(27)25-15-13-18(14-16-25)9-12-22(26)24-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLIQFMMVDDUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)

![4,4'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(1-piperazinecarbaldehyde)](/img/structure/B5107810.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5107827.png)

![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)